molecular formula C11H11N3O3 B2854115 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole CAS No. 1245772-29-5

1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole

Cat. No.: B2854115
CAS No.: 1245772-29-5
M. Wt: 233.227
InChI Key: KGTZXQCDYFTLNB-UHFFFAOYSA-N
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Description

1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a methyl group and a nitrophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with 4-nitrophenoxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the pyrazole ring, facilitating nucleophilic substitution.

Major Products

    Reduction: The major product of the reduction reaction is 1-methyl-5-[(4-aminophenoxy)methyl]-1H-pyrazole.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.

Scientific Research Applications

1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving nitroaromatic compounds.

Mechanism of Action

The mechanism of action of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole largely depends on its interaction with specific molecular targets. For instance, if used as a pharmaceutical agent, it may inhibit or activate certain enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-5-[(4-aminophenoxy)methyl]-1H-pyrazole: A reduced form of the original compound with an amino group instead of a nitro group.

    1-methyl-5-[(4-chlorophenoxy)methyl]-1H-pyrazole: A derivative with a chloro group, which may have different reactivity and applications.

Uniqueness

1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the pyrazole ring provides a stable framework for further functionalization.

Properties

IUPAC Name

1-methyl-5-[(4-nitrophenoxy)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-13-10(6-7-12-13)8-17-11-4-2-9(3-5-11)14(15)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTZXQCDYFTLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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